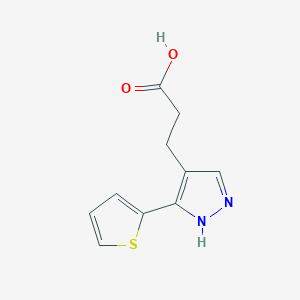

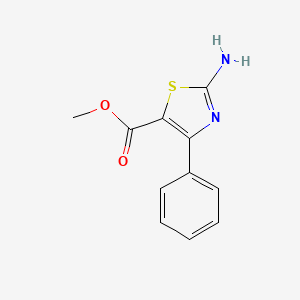

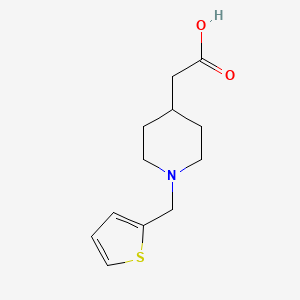

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid

Vue d'ensemble

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For example, the InChI code for 3-(thiophen-3-yl)propanoic acid is 1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure. For example, the molecular weight of 3-(thiophen-3-yl)propanoic acid is 156.20 g/mol .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Regiospecific Synthesis : 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid has been synthesized through regiospecific processes. The structural determination of such compounds often requires advanced techniques like single-crystal X-ray analysis due to the complexity in identifying the correct regioisomer with spectroscopic methods alone (Kumarasinghe, Hruby, & Nichol, 2009).

Diverse Library Generation : This compound has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. It reacts with various nucleophiles, leading to the formation of different derivatives with potential applicative value in various fields of chemistry and biochemistry (Roman, 2013).

Hydroxy Pyrazolines Synthesis : Another application is in the synthesis of hydroxy pyrazolines. These compounds are typically characterized using IR, 1H NMR, and 13C NMR spectra, indicating the versatility of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid in synthesizing various organic compounds (Parveen, Iqbal, & Azam, 2008).

Antimicrobial and Antidepressant Activities

Antimicrobial Schiff Bases : Schiff bases of chitosan containing heteroaryl pyrazole derivatives, including those with a thiophene moiety, have been synthesized and characterized. These compounds show promising biological activity against various bacterial and fungal strains, demonstrating the potential of thiophene-based pyrazole derivatives in antimicrobial applications (Hamed et al., 2020).

Antidepressant Activity : Derivatives of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for antidepressant activity. One such derivative significantly reduced immobility time in animal models, indicating potential use in antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Novel Compound Synthesis

- Complex Synthesis : Complex compounds like 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide have been synthesized from this compound, showcasing its utility in creating novel chemical entities. Such synthesis often requires specific conditions and precise reactions, illustrating the compound's versatility (Kariuki et al., 2022).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, 3-(thiophen-3-yl)propanoic acid has the hazard statements H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such as aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a target for the treatment of complications of diabetes .

Mode of Action

It is likely that it interacts with its target enzyme to modulate its activity, leading to changes in the metabolic pathways it is involved in .

Biochemical Pathways

If it does indeed target aldose reductase, it could impact the polyol pathway, a metabolic pathway that converts glucose to fructose .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its route of elimination .

Result of Action

If it does indeed target aldose reductase, it could potentially help in managing complications of diabetes by modulating glucose metabolism .

Propriétés

IUPAC Name |

3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-9(14)4-3-7-6-11-12-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRLWKCHNCBXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1460825.png)

![1-(Chloroacetyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B1460827.png)

![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)

![(3R,7R,8AS)-3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1460841.png)

![Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1460846.png)